1-[5-fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanaminedihydrochloride
Description
1-[5-Fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanaminedihydrochloride is a fluorinated pyridine derivative featuring a morpholine substituent and a primary amine group. The compound’s structure combines a pyridine core with a fluorine atom at the 5-position and a morpholine ring at the 6-position, while the methanamine group at the 3-position is dihydrochloride-saltified.
Properties
IUPAC Name |
(5-fluoro-6-morpholin-4-ylpyridin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O.2ClH/c11-9-5-8(6-12)7-13-10(9)14-1-3-15-4-2-14;;/h5,7H,1-4,6,12H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZJAKVLOCSZDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)CN)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2FN3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[5-fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanaminedihydrochloride involves several steps. One common synthetic route includes the reaction of 5-fluoro-6-morpholin-4-yl-pyridin-3-ylamine with formaldehyde and hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically involve heating the reactants under reflux for several hours to ensure complete conversion. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
1-[5-fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanaminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that compounds similar to 1-[5-fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanaminedihydrochloride exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
- Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that related pyridine derivatives inhibited the growth of breast cancer cells by targeting specific signaling pathways (e.g., PI3K/Akt pathway) .
-
Neurological Applications
- The morpholine moiety in the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their ability to modulate neurotransmitter systems, particularly in conditions like depression and anxiety.
- Case Study: A recent investigation found that morpholine-containing compounds exhibited antidepressant-like effects in animal models, indicating a possible mechanism of action through serotonin receptor modulation .
-
Antimicrobial Properties
- Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The presence of fluorine and morpholine groups enhances its interaction with microbial membranes.
- Data Table: Antimicrobial Activity
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL
Synthetic Applications
-
Building Block for Drug Development
- The unique structure of this compound makes it an attractive building block for synthesizing novel pharmaceutical agents. Its reactivity allows for further modifications to develop targeted therapies.
- Example: Researchers have utilized this compound as a precursor in synthesizing more complex molecules aimed at specific therapeutic targets.
-
Ligand Development
- This compound has been explored as a ligand for various receptors, particularly in the context of developing selective modulators for G-protein coupled receptors (GPCRs).
- Case Study: A study highlighted the use of pyridine derivatives as GPCR ligands, demonstrating their ability to selectively activate certain receptor subtypes while minimizing side effects .
Mechanism of Action
The mechanism of action of 1-[5-fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanaminedihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context. Further research is needed to fully elucidate the detailed mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, structural parallels can be inferred from compounds with pyridine/morpholine scaffolds or fluorinated amines.
Table 1: Structural and Functional Comparison
Key Findings
Morpholine vs. Trifluoromethyl Groups : Morpholine (as in the target compound) enhances solubility and hydrogen-bonding capacity compared to lipophilic groups like trifluoromethyl (in EP 4 374 877 A2) .
Fluorine Positioning : The 5-fluoro substitution on pyridine may stabilize π-π stacking in target binding, analogous to fluorophenyl groups in oxadiazole derivatives .
Amine Functionalization : The dihydrochloride salt of the methanamine group likely improves crystallinity and bioavailability, similar to hydrochloride salts in oxadiazole-based amines .
Limitations of Available Evidence
The provided sources lack direct data on the target compound. For example:
- Aaron Chemicals lists fluorinated amines but none with morpholine-pyridine hybrids .
Thus, the above comparisons are extrapolated from structural analogs and general pharmacochemical trends. Further experimental data (e.g., binding affinity, pharmacokinetics) are required to validate these hypotheses.
Q & A
Q. What are the recommended synthetic routes for 1-[5-fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride, and how are intermediates characterized?
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, morpholine derivatives can react with halogenated pyridine precursors under controlled conditions. A key intermediate, such as a fluoro-substituted pyridine, may undergo amination or reduction to introduce the methanamine group. Characterization of intermediates often employs LCMS (e.g., m/z analysis) and HPLC (retention time validation under specific conditions like SMD-TFA05) to confirm purity and structural integrity .
Q. What analytical methods are critical for verifying the identity and purity of the compound?
- LCMS : Used to confirm molecular weight (m/z 217 [M+H]+ observed in related compounds) .
- HPLC : Retention time analysis (e.g., 1.03 minutes under SMD-TFA05 conditions) ensures batch consistency .
- NMR spectroscopy : Essential for structural elucidation of the morpholine and pyridine moieties.
- Elemental analysis : Validates stoichiometry of the dihydrochloride salt.
Q. How should researchers handle stability and storage of this compound?
While specific stability data for this compound is limited, analogous hydrochloride salts require storage at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hygroscopic degradation. Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Reactor design : Continuous flow reactors improve heat transfer and reduce side reactions, as seen in morpholine derivative syntheses .
- Catalyst screening : Palladium or copper catalysts may enhance coupling efficiency.
- Process monitoring : Real-time HPLC or in-line spectroscopy ensures reaction progression aligns with kinetic models .
Q. What methodologies resolve contradictions in reported spectral data for intermediates?
Discrepancies in m/z or retention times often arise from:
- Ionization artifacts in LCMS (e.g., adduct formation).
- Column variability in HPLC (validate with reference standards).
Reproducibility requires strict adherence to published protocols (e.g., SMD-TFA05 conditions) and cross-validation via NMR .
Q. What advanced techniques are recommended for impurity profiling?
- High-resolution mass spectrometry (HRMS) : Identifies low-abundance impurities (e.g., dehalogenated byproducts).
- 2D NMR (COSY, HSQC) : Resolves overlapping signals from structurally similar contaminants.
- X-ray crystallography : Confirms absolute configuration of chiral centers, critical for biological activity studies .
Q. How can researchers link this compound’s structure to potential biological mechanisms?
The morpholine and fluoropyridine motifs are associated with kinase inhibition and cellular permeability. Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to targets like PI3K or mTOR. Experimental validation via kinase assays (e.g., ADP-Glo™) is recommended .
Q. What strategies address the lack of ecological toxicity data for this compound?
- QSAR modeling : Predicts ecotoxicity using structural analogs (e.g., EPA EPI Suite).
- Microtox® assays : Acute toxicity screening in Vibrio fischeri.
- Soil column studies : Assess mobility and biodegradation potential under simulated environmental conditions .
Methodological Challenges and Solutions
Q. How should researchers design experiments to reconcile conflicting bioactivity data?
- Dose-response curves : Test across a wide concentration range (nM to μM) to identify off-target effects.
- Orthogonal assays : Combine enzymatic assays with cell-based viability studies (e.g., MTT or ATP assays) .
- Batch variability controls : Standardize solvent (e.g., DMSO purity ≥99.9%) and storage conditions .
Q. What frameworks guide theoretical modeling of this compound’s reactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
